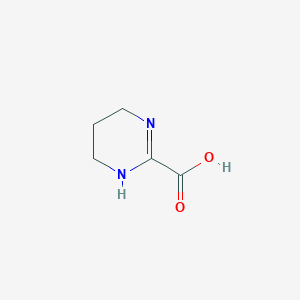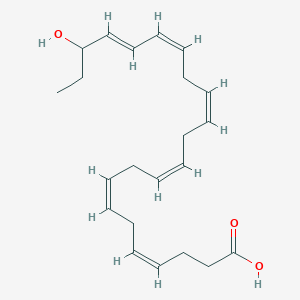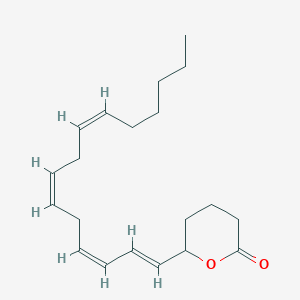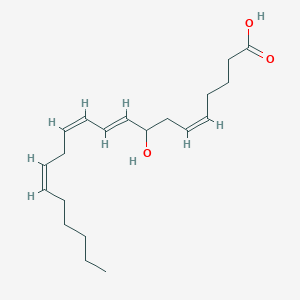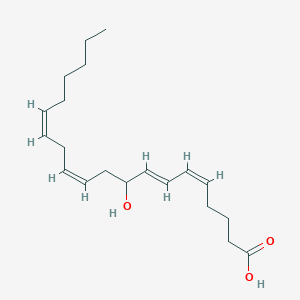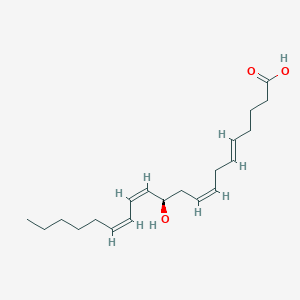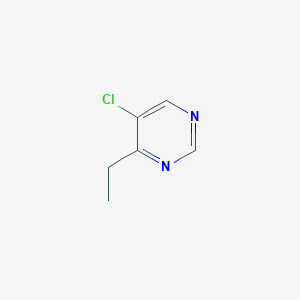
5-Chloro-4-ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a colorless liquid with a molecular formula of C6H7ClN2 and molecular weight of 144.59 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-ethylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-4-ethylpyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Chloro-4-ethylpyrimidine in lab experiments is its relatively low cost and easy availability. It is also a versatile compound that can be used in various reactions and processes. However, one of the limitations of using this compound is its potential toxicity and harmful effects on the environment.
Direcciones Futuras
There are many potential future directions for the study of 5-Chloro-4-ethylpyrimidine. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-Chloro-4-ethylpyrimidine can be achieved through various methods. One of the most common methods involves the reaction between 4-ethylpyrimidine and thionyl chloride, followed by the addition of hydrogen chloride. Another method involves the reaction between 4-ethylpyrimidine and phosphorus oxychloride, followed by the addition of hydrogen chloride.
Aplicaciones Científicas De Investigación
5-Chloro-4-ethylpyrimidine has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of fluorescent dyes.
Propiedades
Número CAS |
137994-42-4 |
|---|---|
Nombre del producto |
5-Chloro-4-ethylpyrimidine |
Fórmula molecular |
C6H7ClN2 |
Peso molecular |
142.58 g/mol |
Nombre IUPAC |
5-chloro-4-ethylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Clave InChI |
VVMFRCLFEHYVPL-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1Cl |
SMILES canónico |
CCC1=NC=NC=C1Cl |
Sinónimos |
Pyrimidine, 5-chloro-4-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



